molecular formula C9H13NO2 B13180305 5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile

5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile

Katalognummer: B13180305
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: YIGBMWTXTVFEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO2 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a methoxy-substituted cyclohexanone, with a nitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxaspiro[2.5]octane-2-carbonitrile: A closely related compound with a similar spiro structure but without the methoxy group.

    2-Methoxy-2-phenyl-1-oxaspiro[2.5]octane: Another related compound with a phenyl group instead of a nitrile group.

Uniqueness

5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

5-methoxy-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H13NO2/c1-11-7-3-2-4-9(5-7)8(6-10)12-9/h7-8H,2-5H2,1H3

InChI-Schlüssel

YIGBMWTXTVFEJM-UHFFFAOYSA-N

Kanonische SMILES

COC1CCCC2(C1)C(O2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.